

# Biosynthesis of diacetyl in fermented food products.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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An In-Depth Technical Guide to the Biosynthesis of Diacetyl in Fermented Food Products

## Abstract

Diacetyl (2,3-butanedione) is a vicinal diketone that imparts a characteristic buttery or butterscotch aroma and flavor. Its presence is a defining attribute in many fermented dairy products like butter, buttermilk, and certain cheeses, where it is considered a desirable flavor compound. Conversely, in beverages such as beer and wine, its accumulation is often deemed an off-flavor. The biosynthesis of diacetyl is a complex metabolic process, primarily orchestrated by microorganisms like Lactic Acid Bacteria (LAB) and yeasts during fermentation. This guide provides a comprehensive technical overview of the core biochemical pathways, microbial systems, and regulatory mechanisms governing diacetyl production. It delves into the enzymatic conversions originating from central metabolites like pyruvate and citrate, explores the key genetic and environmental factors that modulate its synthesis and degradation, and outlines robust analytical methodologies for its quantification. This document is intended for researchers and scientists in food science, microbiology, and biotechnology seeking a deep, mechanistic understanding of diacetyl formation in fermented systems.

## Chapter 1: Introduction to Diacetyl

Diacetyl is a small, volatile organic compound that plays a significant role in the sensory profile of numerous fermented foods and beverages.<sup>[1]</sup> Its flavor threshold is remarkably low, often cited in the range of 0.1–0.2 ppm in lager beer, making its control a critical aspect of quality assurance in the brewing industry.<sup>[2]</sup> In contrast, in dairy products, concentrations are

intentionally elevated to contribute the rich, creamy, and buttery notes characteristic of products like cultured butter and sour cream.[3]

The primary producers of diacetyl in food fermentations are specific strains of Lactic Acid Bacteria (LAB), notably *Lactococcus lactis* subsp. *lactis* bv. *diacetylactis* and species of *Leuconostoc*. [3][4][5] These organisms are capable of co-metabolizing sugars and citrate, with the latter being a key precursor for significant diacetyl production.[6] Yeasts, particularly *Saccharomyces cerevisiae*, also produce diacetyl as a natural byproduct of the valine biosynthesis pathway during alcoholic fermentation.[7][8] Understanding the metabolic origins of diacetyl is therefore fundamental to controlling its concentration in the final product.

## Chapter 2: Core Biochemical Pathways of Diacetyl Biosynthesis

The formation of diacetyl is not a direct enzymatic product but rather the result of a spontaneous chemical reaction involving a metabolic intermediate. The entire process hinges on the availability of the central metabolite, pyruvate.

### The Central Role of Pyruvate

Pyruvate stands at the crossroads of cellular metabolism. In fermentative microorganisms, it is primarily derived from the glycolysis of carbohydrates. However, for high-yield diacetyl production, particularly in LAB, the catabolism of citrate serves as a more direct and efficient route to generate the necessary pyruvate pool.[3][4][9]

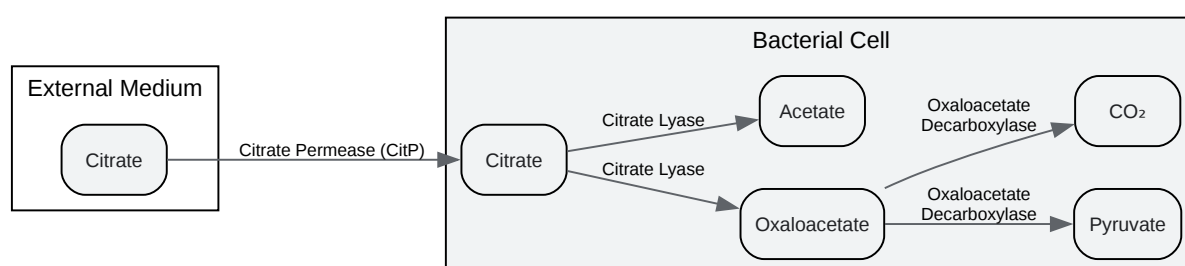
### The Citrate-to-Pyruvate Conversion Pathway in Lactic Acid Bacteria

Many flavor-producing LAB possess a dedicated system for citrate utilization. This pathway is crucial as it provides an alternative source of pyruvate, distinct from the main glycolytic flux.[3] The process involves three key steps:

- **Citrate Uptake:** Citrate from the medium (e.g., milk) is transported into the bacterial cell by a specific membrane transporter, citrate permease (CitP).[10]

- Citrate Cleavage: Inside the cell, the enzyme citrate lyase cleaves citrate into acetate and oxaloacetate.[3][11]
- Decarboxylation: Oxaloacetate is then decarboxylated by oxaloacetate decarboxylase to yield pyruvate and CO<sub>2</sub>. [3][11]

The CO<sub>2</sub> produced in this step contributes to the "eyes" or holes in cheeses like Gouda and the effervescence in some fermented milk products.[3]



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Caption: Citrate uptake and conversion to pyruvate in LAB.

## The $\alpha$ -Acetolactate Pathway: The Heart of Diacetyl Formation

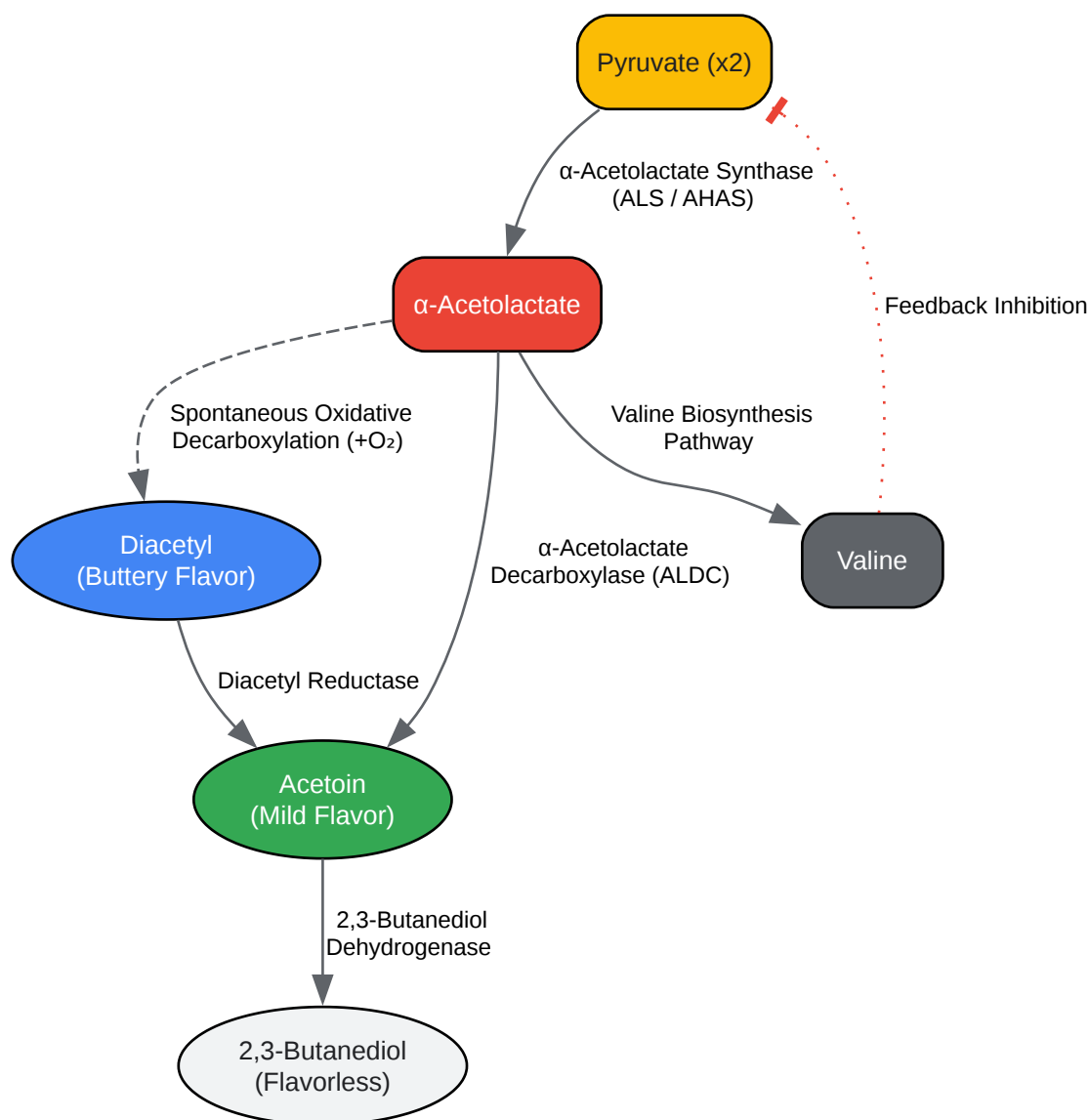
The pyruvate generated from glycolysis or citrate metabolism is channeled into the core pathway for diacetyl synthesis. This is not a linear pathway but a branch point with several competing fates for the key intermediate,  $\alpha$ -acetolactate.

- Formation of  $\alpha$ -Acetolactate: The enzyme  $\alpha$ -acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS), catalyzes the condensation of two molecules of pyruvate to form one molecule of  $\alpha$ -acetolactate.[12][13] This enzyme is a critical control point in the pathway.
- Fates of  $\alpha$ -Acetolactate: Once formed,  $\alpha$ -acetolactate is unstable and can be directed down three different routes:

- Spontaneous Oxidative Decarboxylation to Diacetyl: In the presence of oxygen,  $\alpha$ -acetolactate that has been secreted from the cell can be non-enzymatically and spontaneously decarboxylated to form diacetyl.[7][14][15] This is the primary mechanism for diacetyl formation.
- Enzymatic Decarboxylation to Acetoin: The enzyme  $\alpha$ -acetolactate decarboxylase (ALDC) can directly convert  $\alpha$ -acetolactate into acetoin, a compound with a much milder, creamy flavor.[16][17] This pathway competes directly with diacetyl formation. Strains lacking or having low ALDC activity are often high diacetyl producers.[15][18]
- Amino Acid Synthesis:  $\alpha$ -Acetolactate is also an intermediate in the biosynthetic pathway for the branched-chain amino acid valine.[19] High intracellular concentrations of valine can cause feedback inhibition of the  $\alpha$ -acetolactate synthase enzyme, thus reducing the overall production of  $\alpha$ -acetolactate and, consequently, diacetyl.[19][20]

## Diacetyl Reduction

Diacetyl, once formed, is not necessarily a stable end-product. Many microorganisms, including both LAB and yeast, possess enzymes known as diacetyl reductases or 2,3-butanediol dehydrogenases.[16] These enzymes can reduce diacetyl to the less flavor-active compounds acetoin and subsequently to the flavorless 2,3-butanediol.[11][16] This reduction is a key step in the "diacetyl rest" period in brewing, where the temperature is raised to encourage yeast to re-absorb and reduce the diacetyl formed during primary fermentation.[21]



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Caption: Central pathway of diacetyl biosynthesis and reduction.

## Chapter 3: Microbial Systems and Regulatory Mechanisms

Diacetyl production is highly dependent on the specific microorganism, its genetic makeup, and the surrounding environmental conditions.

### Genetic Regulation and Metabolic Engineering

The key enzymes in the pathway are genetically encoded. The gene for  $\alpha$ -acetolactate synthase is often referred to as *alsS* or *ilvBN*, while the gene for  $\alpha$ -acetolactate decarboxylase is *aldB* or *alsD*.<sup>[12][22]</sup> A powerful strategy in metabolic engineering to enhance diacetyl production involves the inactivation or deletion of the *aldB* gene.<sup>[12][15]</sup> This knockout prevents the direct conversion of  $\alpha$ -acetolactate to acetoin, thereby increasing the precursor pool available for spontaneous conversion to diacetyl.<sup>[18]</sup> Conversely, overexpressing the *alsD* gene can be used to minimize diacetyl formation.<sup>[17]</sup> Additionally, overexpressing an NADH oxidase (*nox*) gene can shift the redox balance and reroute carbon flux from lactate production towards  $\alpha$ -acetolactate, further boosting diacetyl yields.<sup>[15][22]</sup>

## Influence of Environmental and Fermentation Parameters

The final concentration of diacetyl is a net result of its formation and reduction, both of which are heavily influenced by process parameters.

Parameter	Effect on Diacetyl Concentration	Mechanism of Action	References
Citrate	Increases	Serves as a primary precursor for pyruvate, the direct substrate for $\alpha$ -acetolactate synthase.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Oxygen	Increases	Promotes the non-enzymatic oxidative decarboxylation of $\alpha$ -acetolactate to diacetyl.	<a href="#">[10]</a> <a href="#">[15]</a>
Low pH	Increases	A lower pH (<5.5) generally enhances the stability and activity of $\alpha$ -acetolactate synthase and favors the chemical conversion of $\alpha$ -acetolactate to diacetyl.	<a href="#">[9]</a> <a href="#">[16]</a> <a href="#">[23]</a>
Temperature	Complex	Higher temperatures accelerate both microbial growth and the rate of chemical conversion of $\alpha$ -acetolactate to diacetyl. However, it also enhances the rate of diacetyl reduction by yeast.	<a href="#">[8]</a> <a href="#">[24]</a> <a href="#">[25]</a>
Valine	Decreases	High intracellular valine concentrations cause feedback inhibition of $\alpha$ -	<a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[24]</a>

		acetolactate synthase, reducing precursor formation.	
Yeast Health/Pitching Rate	Complex	High yeast cell density can lead to increased initial $\alpha$ -acetolactate production. However, healthy yeast is also critical for the subsequent reduction of diacetyl.	[2][24]

## Chapter 4: Analytical Methodologies for Quantification

Accurate quantification of diacetyl is essential for quality control and research but presents analytical challenges due to its high volatility and reactivity.[1][26]

### Principles of Quantification

The most common and reliable methods for diacetyl analysis are based on gas chromatography (GC).[27] To overcome issues with volatility and improve detection, a derivatization step is often employed. Diacetyl, being a vicinal diketone, reacts with reagents like o-phenylenediamine (OPDA) or 1,2-diaminobenzene to form a stable, less volatile quinoxaline derivative (2,3-dimethylquinoxaline), which is readily analyzed by GC.[1][26][28] High-performance liquid chromatography (HPLC) methods, also involving pre-column derivatization, have been developed as well.[28][29]



Method	Principle	Advantages	Disadvantages
Headspace Gas Chromatography (HS-GC)	Measures volatile compounds in the vapor phase above the sample. Often coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).	High sensitivity, minimal sample preparation.	Can be affected by matrix effects; may require derivatization for specificity.
Gas Chromatography with Derivatization	Diacetyl is converted to a stable derivative (e.g., 2,3-dimethylquinoxaline) prior to extraction and GC analysis.	High specificity and stability, robust and widely used.	Derivatization step adds time and complexity to the analysis.
HPLC with Derivatization	Diacetyl is derivatized to a UV-active compound and analyzed by HPLC with a UV detector.	Good for labs without GC; can be automated.	May have lower sensitivity than GC-based methods.

## Experimental Protocol: Quantification by HS-GC-MS with Derivatization

This protocol provides a self-validating system for the accurate measurement of diacetyl.

- Standard Preparation:
  - Prepare a stock solution of diacetyl (2,3-butanedione) in chilled, deionized water.
  - Create a series of calibration standards by serial dilution of the stock solution into a matrix matching the sample (e.g., dealcoholized beer, milk ultrafiltrate). This accounts for matrix effects.
  - Prepare an internal standard (IS) solution (e.g., 2,3-hexanedione) in water.

- Sample and Standard Derivatization:
  - Pipette 5 mL of each standard, control, and sample into separate 20 mL headspace vials.
  - Add a precise volume of the internal standard solution to each vial.
  - Add 1 mL of an aqueous o-phenylenediamine (OPDA) solution (e.g., 0.1% w/v).
  - Seal the vials immediately with PTFE/silicone septa and aluminum caps.
- Reaction Incubation:
  - Vortex all vials briefly.
  - Incubate the vials in a heating block or water bath at 60°C for 30 minutes to ensure complete derivatization to 2,3-dimethylquinoxaline.
  - Allow vials to cool to room temperature.
- HS-GC-MS Analysis:
  - Place vials in the autosampler of the HS-GC-MS system.
  - Headspace Parameters: Incubate vials at 80°C for 15 minutes to allow the derivative to partition into the headspace.
  - GC Parameters: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). Program the oven temperature (e.g., start at 50°C, ramp to 250°C) to separate the derivative from other volatile compounds.
  - MS Parameters: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor the characteristic ions for 2,3-dimethylquinoxaline ( $m/z$  158, 157, 130) and the derivative of the internal standard.
- Data Analysis:
  - Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus concentration for the standards.

- Calculate the concentration of diacetyl in the samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for diacetyl quantification.

## Chapter 5: Conclusion and Future Perspectives

The biosynthesis of diacetyl is a pivotal metabolic process that defines the organoleptic quality of many fermented foods. Its formation is intricately linked to the central carbon metabolism of fermentative microorganisms, with pyruvate as the key precursor and  $\alpha$ -acetolactate as the direct, unstable intermediate. The final concentration of diacetyl is determined by a delicate balance between the rate of  $\alpha$ -acetolactate synthesis (via ALS), its competing conversions to acetoin (via ALDC) and valine, its spontaneous oxidation to diacetyl, and its subsequent reduction to less flavorful compounds.

Future research will continue to focus on leveraging this knowledge for practical applications. The development of novel starter cultures through metabolic engineering—for instance, creating strains with finely-tuned  $\alpha$ -acetolactate decarboxylase activity—offers precise control over flavor development. Furthermore, optimizing fermentation conditions (pH, aeration, temperature) based on a mechanistic understanding of these pathways will enable food producers to consistently achieve desired flavor profiles, whether that involves maximizing buttery notes in dairy products or eliminating them from beer and wine. Continued advancements in analytical chemistry will also provide more rapid and sensitive tools for monitoring and controlling this critical flavor compound.

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- To cite this document: BenchChem. [Biosynthesis of diacetyl in fermented food products.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615448#biosynthesis-of-diacetyl-in-fermented-food-products]

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